N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)cyclopropanecarboxamide
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Overview
Description
N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)cyclopropanecarboxamide is a synthetic organic compound with the molecular formula C9H15NO3S It is characterized by the presence of a cyclopropane ring attached to a carboxamide group, and a thiolane ring with a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)cyclopropanecarboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.
Introduction of the Carboxamide Group: The cyclopropane derivative is then reacted with an amine, such as cyclopropanecarboxylic acid chloride, under conditions that facilitate the formation of the amide bond.
Synthesis of the Thiolane Ring: The thiolane ring is synthesized separately, often starting from a thiol or a thioether, which is then oxidized to the sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling of the Two Fragments: The final step involves coupling the cyclopropane carboxamide with the thiolane sulfone under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems would also be integral to the industrial process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiolane ring can undergo further oxidation to form sulfoxides or sulfones.
Reduction: The sulfone group can be reduced back to a thioether or thiol using reducing agents like lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thioethers, thiols.
Substitution Products: Various amide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of sulfone-containing molecules on biological systems. It may serve as a model compound for investigating the interactions between sulfone groups and biological macromolecules such as proteins and nucleic acids.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. Sulfone-containing compounds have been investigated for their antimicrobial, anti-inflammatory, and anticancer activities, making this compound a candidate for drug development.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)cyclopropanecarboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through the formation of covalent or non-covalent bonds. The sulfone group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide: Similar structure but with an acetamide group instead of a cyclopropanecarboxamide group.
N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)propionamide: Contains a propionamide group instead of a cyclopropanecarboxamide group.
Uniqueness
N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)cyclopropanecarboxamide is unique due to the presence of both a cyclopropane ring and a thiolane sulfone group. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential and develop new uses for it in science and industry.
Properties
IUPAC Name |
N-(3-methyl-1,1-dioxothiolan-3-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3S/c1-9(4-5-14(12,13)6-9)10-8(11)7-2-3-7/h7H,2-6H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUYJJAKMZKBHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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